Rhenium(VII) oxide

Olefin metathesis Heterogeneous catalysis Supported metal oxides

Re₂O₇ uniquely enables room-temperature, atmospheric-pressure olefin metathesis—active-site activity order Re > Mo ≫ W eliminates the high-temperature requirements of MoO₃/WO₃ systems. As MTO precursor, achieves >110% alkene yield in deoxydehydration of 1,2-propanediol, vastly exceeding direct Re₂O₇ catalysis. On mesoporous Al₂O₃ support, delivers ~54% butene conversion with 70 h operational lifespan at 60°C. Also serves as precursor to Li₅ReO₆ for 410 mA·h·g⁻¹ graphite prelithiation in Li-ion capacitors. Supplied ≥99.9% trace metals basis; ampouled under inert gas to prevent moisture uptake.

Molecular Formula Re2O7
O7Re2
Molecular Weight 484.41 g/mol
CAS No. 1314-68-7
Cat. No. B075600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhenium(VII) oxide
CAS1314-68-7
Molecular FormulaRe2O7
O7Re2
Molecular Weight484.41 g/mol
Structural Identifiers
SMILESO=[Re](=O)(=O)O[Re](=O)(=O)=O
InChIInChI=1S/7O.2Re
InChIKeyNBGOSNNAAHDRLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhenium(VII) Oxide (CAS 1314-68-7): Procurement-Grade Specifications and Primary Research Utility


Rhenium(VII) oxide (Re₂O₇, CAS 1314-68-7) is a yellow, highly hygroscopic solid with a density of 6.103 g/mL at 25 °C and a melting point of 220 °C . It serves as the anhydride of perrhenic acid and is available in high-purity grades (e.g., ≥99.9% trace metals basis) suitable for catalyst synthesis . As a precursor to organorhenium oxides such as methyltrioxorhenium (MTO) and as a supported heterogeneous catalyst (Re₂O₇/Al₂O₃), it is widely employed in olefin metathesis, oxidation, and dehydration reactions . Its vapor pressure of 0.75 Pa at 150 °C and sensitivity to moisture dictate strict storage under inert atmosphere at 2–8 °C [1].

Why Rhenium(VII) Oxide Cannot Be Readily Substituted by MoO₃ or WO₃ in Ambient-Temperature Metathesis


In olefin metathesis, rhenium(VII) oxide (Re₂O₇), molybdenum(VI) oxide (MoO₃), and tungsten(VI) oxide (WO₃) are all supported metal oxides that form catalytically active metal-carbene species [1]. However, their intrinsic activities and optimal operating windows differ sharply. The concentration and intrinsic activity of metathesis-active sites follow the order Re > Mo ≫ W [2]. Critically, Re₂O₇/Al₂O₃ exhibits high activity and selectivity at room temperature and atmospheric pressure, whereas MoO₃/Al₂O₃ and WO₃/Al₂O₃ require elevated temperatures to achieve comparable performance [3]. Consequently, substituting Re₂O₇ with MoO₃ or WO₃ in processes requiring mild conditions would necessitate significant process re-engineering, higher energy input, and likely result in reduced selectivity or yield. The quantitative evidence in Section 3 details the precise performance differentials.

Quantitative Differentiation Evidence for Rhenium(VII) Oxide Against Key Comparators


Re₂O₇/Al₂O₃ vs. MoO₃/Al₂O₃ and WO₃/Al₂O₃: Ambient-Temperature Metathesis Activity

Rhenium(VII) oxide supported on alumina (Re₂O₇/Al₂O₃) is catalytically active and selective for olefin metathesis at room temperature and atmospheric pressure, a condition under which its molybdenum (MoO₃/Al₂O₃) and tungsten (WO₃/Al₂O₃) counterparts exhibit negligible activity [1]. The intrinsic activity of metathesis-active sites on supported oxides follows the established order Re > Mo ≫ W [2].

Olefin metathesis Heterogeneous catalysis Supported metal oxides

Re₂O₇ on Mesoporous Alumina vs. Re₂O₇ on Conventional γ-Alumina: Superior Catalyst Lifetime and Conversion

When supported on mesoporous alumina with large pores (up to 19 nm), Re₂O₇ catalysts exhibit dramatically prolonged operational lifetime compared to those on conventional γ-alumina (pore size ~5 nm). Under identical gas-phase metathesis conditions (60 °C, WHSV = 1 h⁻¹, atmospheric pressure), the working life-span of Re₂O₇/MA19 was approximately 70 h, versus only 20 h for Re₂O₇/Al₂O₃ [1]. Additionally, at 60 °C and 1 h⁻¹ WHSV, Re₂O₇/meso-Al₂O₃ achieved an initial butene conversion of ~54%, outperforming Re₂O₇/γ-Al₂O₃ [2].

Olefin metathesis Mesoporous materials Catalyst deactivation

Re₂O₇ vs. Methyltrioxorhenium (MTO) in Deoxydehydration (DODH) Reactions: Divergent Alkene Yields Under Hydrogen Atmosphere

In the deoxydehydration (DODH) of 1,2-propanediol (1,2-PD) conducted at 140 °C in ionic liquid media under hydrogen flow, methyltrioxorhenium (MTO) and Re₂O₇ exhibit markedly different catalytic performance. Using MMOBAm-TFSI as the ionic liquid, MTO achieved an alkene yield of 110%, whereas Re₂O₇ under identical conditions gave a yield of only 11.5% [1]. This demonstrates that while Re₂O₇ is a crucial precursor to MTO, its direct catalytic activity in DODH under reducing atmosphere is significantly lower than that of its organometallic derivative.

Deoxydehydration Biomass conversion Organorhenium catalysts

Lithium Rhenium(VII) Oxide as a Sacrificial Prelithiation Additive: High Irreversible Capacity

Lithium rhenium(VII) oxide (Li₅ReO₆), derived from Re₂O₇, serves as a sacrificial prelithiation additive in lithium-ion capacitors. During the first charge, it delivers an irreversible capacity of 410 mA h g⁻¹ up to 4.3 V vs. Li/Li⁺, which is close to its total theoretical capacity of 423 mA h g⁻¹ [1]. This high irreversible capacity enables effective compensation for initial lithium loss in the negative electrode, a function not provided by standard non-sacrificial cathode materials.

Lithium-ion capacitors Prelithiation Sacrificial additives

Validated Research and Industrial Applications for Rhenium(VII) Oxide


Synthesis of Methyltrioxorhenium (MTO) for High-Yield Deoxydehydration

Procure high-purity Re₂O₇ (≥99.9% trace metals) for the synthesis of methyltrioxorhenium (MTO), which achieves >110% alkene yield in the deoxydehydration of 1,2-propanediol under H₂ atmosphere, vastly outperforming direct Re₂O₇ catalysis [1].

Ambient-Temperature Heterogeneous Olefin Metathesis

Utilize Re₂O₇ supported on mesoporous alumina for the metathesis of 1-butene and 2-butene to propene at 60 °C and atmospheric pressure. This catalyst system delivers an initial butene conversion of ~54% and a working life-span of ~70 h, significantly exceeding the performance of Re₂O₇ on conventional γ-alumina [2].

Sacrificial Prelithiation Additive for Lithium-Ion Capacitors

Employ Re₂O₇ as a precursor to lithium rhenium(VII) oxide (Li₅ReO₆), which provides an irreversible capacity of 410 mA h g⁻¹ up to 4.3 V vs. Li/Li⁺ for effective graphite prelithiation, thereby boosting the energy density of lithium-ion capacitors [3].

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